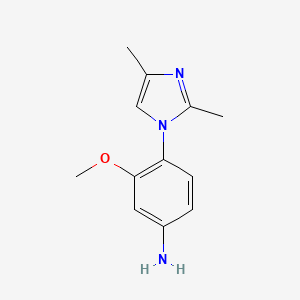
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with two methyl groups and an aniline moiety substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde in the presence of an acid catalyst.
Substitution Reactions: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Aniline Derivative: The methylated imidazole is coupled with 3-methoxyaniline through a nucleophilic aromatic substitution reaction, often using a palladium catalyst under inert conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the methoxy group.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as dimethylformamide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline: Similar structure but with a fluorine atom instead of a methoxy group.
4-(2,4-Dimethyl-1-imidazolyl)-3-chloroaniline: Contains a chlorine atom in place of the methoxy group.
4-(2,4-Dimethyl-1-imidazolyl)-3-nitroaniline: Features a nitro group instead of the methoxy group.
Uniqueness
4-(2,4-Dimethyl-1-imidazolyl)-3-methoxyaniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(2,4-dimethylimidazol-1-yl)-3-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-8-7-15(9(2)14-8)11-5-4-10(13)6-12(11)16-3/h4-7H,13H2,1-3H3 |
InChI Key |
WOBBWXNJJRBEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C)C2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



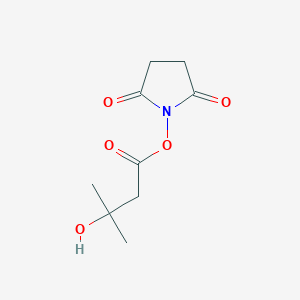

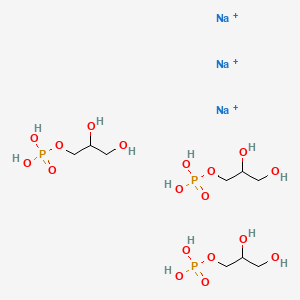
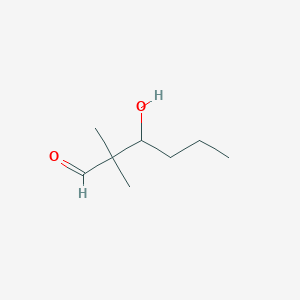
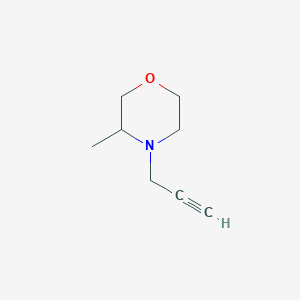
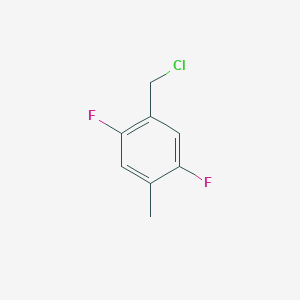

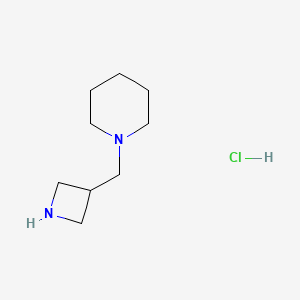
![7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11720882.png)
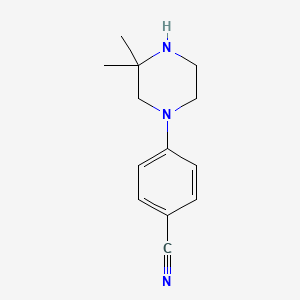
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11720887.png)
![tert-butyl 3-(hydroxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B11720888.png)
![(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11720893.png)
